molecular formula C16H19N3O2 B2354892 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 2034507-23-6

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No.: B2354892
CAS No.: 2034507-23-6
M. Wt: 285.347
InChI Key: MFFGPTAWAFPLOQ-UHFFFAOYSA-N
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Description

The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone is an organic molecule that integrates heterocyclic frameworks and cyclopropyl functionalities. Its unique structure and reactivity make it significant for various scientific research applications, particularly in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone typically involves multiple steps, including the formation of intermediate compounds. The initial step may involve the creation of the pyrazolopyrazine core, followed by the introduction of the cyclopropyl group and the furan ring. Each step requires precise reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Industrial Production Methods : Large-scale production may involve optimized synthetic routes using cost-effective raw materials and efficient catalytic processes. Process intensification techniques, such as continuous flow chemistry, could be employed to enhance the overall efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions It Undergoes: : (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone can undergo various chemical reactions, including oxidation, reduction, substitution, and cyclization. Common Reagents and Conditions : Oxidation reactions might use reagents like potassium permanganate or chromium trioxide, while reduction reactions could employ hydrogen gas or lithium aluminum hydride. Substitution reactions may involve halogenating agents or nucleophiles under specific temperature and solvent conditions. Major Products Formed : Depending on the reaction, major products can include oxidized or reduced forms of the compound, substituted derivatives, or cyclized products that retain or enhance the molecular complexity.

Scientific Research Applications

Chemistry: : In chemistry, this compound can serve as a building block for synthesizing more complex molecules or studying reaction mechanisms. Biology : Its structural features could make it useful for probing biological systems or developing new biological probes. Medicine : The compound might be investigated for its potential therapeutic properties, including activity against specific biological targets or pathways. Industry : Industrial applications might include its use as an intermediate in the manufacture of pharmaceuticals, agrochemicals, or specialty materials.

Mechanism of Action

The compound exerts its effects through specific molecular interactions with target biomolecules. This may involve binding to enzymes, receptors, or nucleic acids, thereby modulating biological pathways. The precise mechanism of action would depend on the context of its application, such as inhibiting a particular enzyme or disrupting a biological process.

Comparison with Similar Compounds

Similar Compounds: : Similar compounds might include other pyrazolopyrazine derivatives or cyclopropyl-furan hybrids. For instance, compounds like (2-cyclopropylpyrazolo[1,5-a]pyrazin-5-yl)ketones or (dimethylfuran-3-yl)methanones share structural similarities. Uniqueness

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Biological Activity

The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone is a complex organic molecule that belongs to a class of heterocyclic compounds. Its structure features a cyclopropyl group and a dihydropyrazolo framework, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's molecular formula is C18H21N3OC_{18}H_{21}N_3O with a molecular weight of approximately 303.38 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Antiviral Activity : The compound has shown promise as a capsid assembly modulator for the Hepatitis B virus (HBV), affecting its replication and assembly processes .
  • Anti-inflammatory Properties : Similar pyrazolo derivatives have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) and reducing pro-inflammatory cytokine production .
  • Anticancer Potential : Compounds in this class have been evaluated for their antiproliferative effects against various cancer cell lines, indicating potential as anticancer agents .

The primary mechanism of action involves the interaction with specific biological targets:

  • Hepatitis B Virus Capsid : The compound interacts with the HBV capsid, disrupting its assembly and leading to decreased viral replication. This interaction is crucial for developing antiviral therapies targeting HBV .
  • Enzyme Inhibition : By inhibiting cyclooxygenase enzymes (COX), the compound can reduce inflammation and pain associated with various inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of derivatives related to this compound:

StudyObjectiveFindings
Evaluate antiviral activity against HBVThe compound exhibited significant inhibition of HBV replication with low cytotoxicity.
Assess antiproliferative effects on cancer cell linesDemonstrated potent antiproliferative activity against breast and colon cancer cell lines.
Investigate anti-inflammatory propertiesShowed effective inhibition of COX enzymes and reduced cytokine levels in vitro.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics and low toxicity profiles, making it a candidate for further development in clinical settings .

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(2,5-dimethylfuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-10-7-14(11(2)21-10)16(20)18-5-6-19-13(9-18)8-15(17-19)12-3-4-12/h7-8,12H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFGPTAWAFPLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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